8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This compound is characterized by the presence of a fluorobenzyl group attached to the imidazo[1,5-a]pyrimidine core, which is further functionalized with a carboxylic acid group. The molecular formula of this compound is C14H10FN3O2, and it has a molecular weight of 271.25 g/mol .
Vorbereitungsmethoden
The synthesis of 8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Analyse Chemischer Reaktionen
8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Cyclization: The imidazo[1,5-a]pyrimidine core can undergo further cyclization reactions to form more complex heterocyclic structures
Wissenschaftliche Forschungsanwendungen
8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission. As a p38 mitogen-activated protein kinase inhibitor, it inhibits the phosphorylation of p38 MAPK, thereby modulating inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the position of the nitrogen atoms and the attached functional groups.
Imidazo[4,5-b]pyridines: These compounds have a different arrangement of the imidazo and pyridine rings, leading to distinct chemical and biological properties.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These derivatives have additional benzene rings, which can influence their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzyl group, which can impart unique chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10FN3O2 |
---|---|
Molekulargewicht |
271.25 g/mol |
IUPAC-Name |
8-[(2-fluorophenyl)methyl]imidazo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H10FN3O2/c15-10-5-2-1-4-9(10)8-11-12-16-6-3-7-18(12)13(17-11)14(19)20/h1-7H,8H2,(H,19,20) |
InChI-Schlüssel |
KUAFPUIFRGVDGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C3N=CC=CN3C(=N2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.